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Compound of Interest

Compound Name: 1-Bromo-2-methylcyclopentane

Cat. No.: B3258946 Get Quote

This technical guide provides a comprehensive overview of the chemical and physical

properties of (1R,2R)-1-bromo-2-methylcyclopentane, including its structure, reactivity, and

potential applications. This document is intended for researchers, scientists, and professionals

in the field of drug development and organic synthesis.

Molecular Structure and Properties
(1R,2R)-1-bromo-2-methylcyclopentane is a halogenated derivative of methylcyclopentane.

The presence of two stereocenters at positions 1 and 2 of the cyclopentane ring gives rise to

multiple stereoisomers.[1] The "(1R,2R)" designation specifies the absolute configuration at

these centers, with the bromine atom and the methyl group in a trans relationship on the

cyclopentane ring.

Physical and Chemical Properties
Quantitative experimental data for the physical properties of (1R,2R)-1-bromo-2-
methylcyclopentane are not readily available in the surveyed literature. The following table

summarizes computed data and general properties of 1-bromo-2-methylcyclopentane.
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Property Value Source

Molecular Formula C6H11Br [1][2]

Molecular Weight 163.06 g/mol [1][2]

IUPAC Name
(1R,2R)-1-bromo-2-

methylcyclopentane

CAS Number
31201-11-3 (for mixture of

diastereomers)
[1][2]

XLogP3-AA (Computed) 2.7 [2]

Topological Polar Surface Area

(Computed)
0 Å² [2]

Heavy Atom Count

(Computed)
7 [2]

Stereochemistry
The cyclopentane ring in (1R,2R)-1-bromo-2-methylcyclopentane is not planar and adopts an

envelope or half-chair conformation to relieve ring strain. The trans configuration of the bromo

and methyl groups influences the molecule's overall shape and reactivity.

Structure of (1R,2R)-1-bromo-2-methylcyclopentane.

Synthesis and Reactivity
(1R,2R)-1-bromo-2-methylcyclopentane is a versatile intermediate in organic synthesis.[1] Its

reactivity is dominated by the presence of the carbon-bromine bond, which allows for a variety

of nucleophilic substitution and elimination reactions.

Synthetic Approach
A specific, detailed experimental protocol for the enantioselective synthesis of (1R,2R)-1-
bromo-2-methylcyclopentane is not readily available in the public domain. However, a

general retrosynthetic analysis suggests that it could be prepared from a chiral precursor, such

as (1R,2R)-2-methylcyclopentanol, through a stereospecific bromination reaction.
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(1R,2R)-1-bromo-2-methylcyclopentane

(1R,2R)-2-methylcyclopentanol

Stereospecific
Bromination

Brominating Agent
(e.g., PBr3, SOBr2)

Click to download full resolution via product page

Proposed synthetic workflow for (1R,2R)-1-bromo-2-methylcyclopentane.

Key Reactions
1-bromo-2-methylcyclopentane readily undergoes several types of reactions:

Nucleophilic Substitution (SN1 and SN2): The bromine atom can be displaced by a variety of

nucleophiles. The reaction mechanism (SN1 or SN2) will depend on the nature of the

nucleophile, the solvent, and the stereochemistry of the substrate. For instance, reaction with

a strong, small nucleophile in an aprotic solvent would favor an SN2 mechanism, leading to

an inversion of stereochemistry at the carbon bearing the bromine.

Elimination Reactions (E1 and E2): In the presence of a strong, non-nucleophilic base, 1-
bromo-2-methylcyclopentane can undergo elimination to form alkenes, primarily 1-

methylcyclopentene and 3-methylcyclopentene. The regioselectivity of the elimination

(Zaitsev vs. Hofmann product) is influenced by the steric bulk of the base.

Spectroscopic Data
Detailed, experimentally verified spectroscopic data for (1R,2R)-1-bromo-2-
methylcyclopentane are not widely available. The following represents expected spectral

characteristics based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton spectrum is expected to be complex due to the number of chemically

non-equivalent protons and potential for complex spin-spin coupling. The proton attached to

the carbon bearing the bromine (CH-Br) would likely appear as a multiplet in the downfield

region (around 3.5-4.5 ppm). The methyl protons would appear as a doublet in the upfield
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region (around 0.8-1.2 ppm). The cyclopentane ring protons would give rise to a series of

overlapping multiplets.

¹³C NMR: The carbon spectrum is expected to show six distinct signals. The carbon attached

to the bromine would be the most downfield of the sp³ carbons (estimated around 50-60

ppm). The carbon bearing the methyl group would also be downfield relative to the other ring

carbons. The methyl carbon would appear at a characteristic upfield chemical shift (around

15-25 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of (1R,2R)-1-bromo-2-methylcyclopentane would be characterized by the

following key absorptions:

C-H stretching (alkane): Strong bands in the region of 2850-3000 cm⁻¹.

C-H bending (alkane): Bands in the region of 1370-1470 cm⁻¹.

C-Br stretching: A characteristic band in the fingerprint region, typically between 500-680

cm⁻¹.

Mass Spectrometry (MS)
The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of

nearly equal intensity, which is indicative of the presence of a bromine atom (due to the natural

isotopic abundance of ⁷⁹Br and ⁸¹Br). Fragmentation would likely involve the loss of the

bromine atom and cleavage of the cyclopentane ring.

Potential Applications in Drug Development and
Research
While there is no specific research on the biological activity of (1R,2R)-1-bromo-2-
methylcyclopentane, related classes of compounds, such as halogenated monoterpenes and

cyclopentane derivatives, have shown interesting biological activities.

Analogy to Bioactive Halogenated Monoterpenes
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Halogenated monoterpenes isolated from marine sources have demonstrated a range of

biological activities, including cytotoxic and enzyme-inhibiting properties. For example, some

have been shown to inhibit DNA methyltransferase-1 (DNMT1), an enzyme implicated in

cancer development.[3] The presence of a halogen atom is often crucial for the biological

activity of these natural products.

Potential as a Synthetic Building Block
Given its reactivity, (1R,2R)-1-bromo-2-methylcyclopentane can serve as a chiral building

block for the synthesis of more complex molecules with potential therapeutic applications. The

cyclopentane ring is a common motif in many biologically active compounds.

Potential Research Areas

(1R,2R)-1-bromo-2-methylcyclopentane

Chiral Precursor

Synthesis of Bioactive Analogs

Enzyme Inhibition Studies Drug Discovery Lead Compound
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Logical relationships in the potential research applications.

Experimental Protocols
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Detailed, validated experimental protocols for the synthesis and reactions of (1R,2R)-1-bromo-
2-methylcyclopentane are not available in the public literature. Researchers should refer to

general methods for the stereospecific bromination of secondary alcohols and standard

procedures for nucleophilic substitution and elimination reactions of alkyl halides, adapting

them for this specific substrate.

Conclusion
(1R,2R)-1-bromo-2-methylcyclopentane is a chiral alkyl halide with potential as a synthetic

intermediate. While specific experimental data for this compound are scarce, its structural and

reactive properties can be inferred from general principles of organic chemistry and data from

related compounds. Further research is needed to fully characterize this molecule and explore

its potential applications, particularly in the synthesis of novel bioactive compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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